![molecular formula C21H23N3O5S B509943 2-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 663169-16-2](/img/structure/B509943.png)

2-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

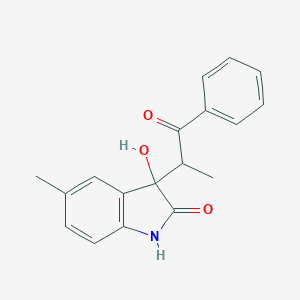

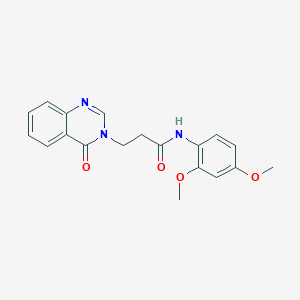

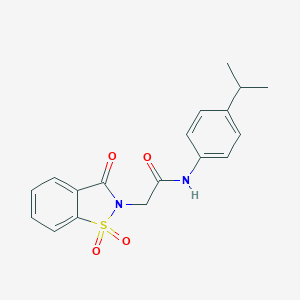

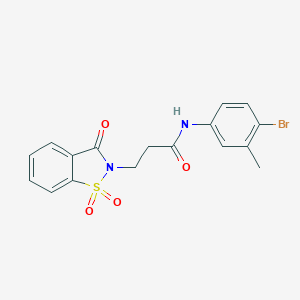

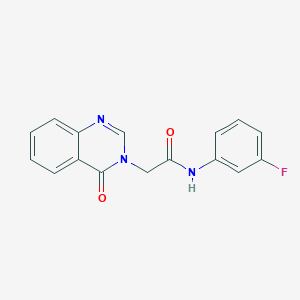

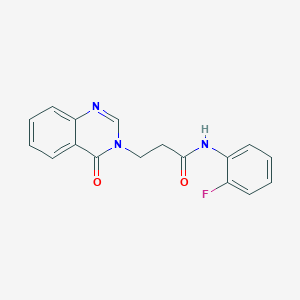

The molecule “2-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide” is a complex organic compound. It contains several functional groups including a piperazine ring, a methoxyphenyl group, a propyl group, and a benzo[d]isothiazol-3(2H)-one 1,1-dioxide group. These functional groups suggest that the compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core benzo[d]isothiazol-3(2H)-one 1,1-dioxide structure, followed by the addition of the various functional groups through appropriate reactions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The piperazine ring and the benzo[d]isothiazol-3(2H)-one 1,1-dioxide group would likely contribute significantly to the three-dimensional structure of the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The piperazine ring, for example, is known to participate in reactions with acids and bases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule .科学研究应用

Alpha1-Adrenergic Receptor Antagonism

This compound has been studied for its potential as an antagonist for alpha1-adrenergic receptors . These receptors are significant targets for the treatment of various neurological conditions, including cardiac hypertrophy, congestive heart failure, hypertension, and depression. The compound’s affinity for alpha1-adrenergic receptors suggests it could be a promising lead for further investigation in these areas.

Anticancer Activity

Derivatives of this compound have been designed and synthesized to study their ability to induce apoptosis and inhibit tubulin polymerization . This is particularly relevant in cancer research, where disrupting the mitotic spindle formation is a strategy for cancer therapy. The compound’s derivatives have shown cytotoxic activity against various cancer cell lines, indicating its potential for anticancer drug development.

Neuroprotective Treatments

Compounds with a piperazine structure, similar to the one , have been associated with potential treatments for neurodegenerative diseases like Parkinson’s and Alzheimer’s . The therapeutic potential lies in their ability to modulate neurotransmitter systems that are typically disrupted in these diseases.

Antimicrobial and Antifungal Properties

Research has indicated that compounds with a piperazine moiety can exhibit significant antimicrobial and antifungal activities . This compound, with its unique structure, could be part of new antimicrobial agents, helping to combat resistant strains of bacteria and fungi.

Tubulin Polymerization Inhibition

The compound’s ability to inhibit tubulin polymerization is of interest in the development of new chemotherapeutic agents . By preventing the polymerization of tubulin, it can potentially halt the process of cell division, which is crucial in the spread of cancer.

Pharmacokinetic Profile Optimization

The compound has been subject to in silico docking and molecular dynamics simulations to assess its absorption, distribution, metabolism, and excretion (ADME) properties . This is essential in drug development to ensure that potential medications have an acceptable pharmacokinetic profile for human use.

安全和危害

作用机制

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are the most studied GPKRs associated with numerous neurodegenerative and psychiatric conditions . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, along with binding data, suggest that the compound interacts with the alpha1-adrenergic receptors, leading to changes in the receptor’s activity .

Biochemical Pathways

Given its interaction with alpha1-adrenergic receptors, it is likely to influence pathways related to the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico methods . The results highlight six compounds that exhibited an acceptable pharmacokinetic profile for advanced investigation as potential alpha1-adrenergic receptor antagonists .

Result of Action

Given its interaction with alpha1-adrenergic receptors, it is likely to influence the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

属性

IUPAC Name |

2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1,1-dioxo-1,2-benzothiazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5S/c1-29-18-8-4-3-7-17(18)22-12-14-23(15-13-22)20(25)10-11-24-21(26)16-6-2-5-9-19(16)30(24,27)28/h2-9H,10-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWLKMYGMJGFIAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(4-aminophenyl)-2-oxoethyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B509882.png)

![3-hydroxy-1-methyl-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B509885.png)

![5-bromo-1-butyl-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B509888.png)

![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B509894.png)

![3-[(5-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B509899.png)

![5-bromo-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B509908.png)

![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B509914.png)

![3-(4-oxoquinazolin-3(4H)-yl)-N-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B509964.png)